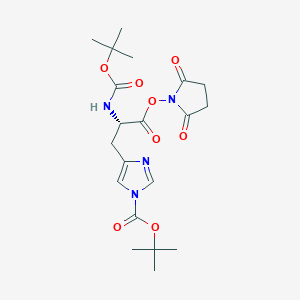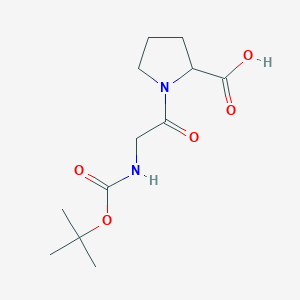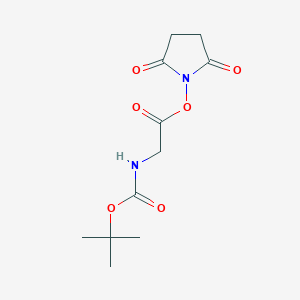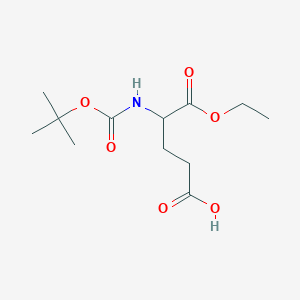
Boc-D-MeTyr(Bzl)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-D-MeTyr(Bzl)-OH: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a benzyl (Bzl) group, and a methyl group attached to the tyrosine residue. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Protection of Tyrosine: The synthesis begins with the protection of the amino group of tyrosine using the tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Methylation: The hydroxyl group of the tyrosine residue is then methylated using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Benzylation: The phenolic hydroxyl group is protected by benzylation, which involves reacting the methylated tyrosine with benzyl bromide (C6H5CH2Br) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of Boc-D-MeTyr(Bzl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: Boc-D-MeTyr(Bzl)-OH undergoes deprotection reactions to remove the Boc and Bzl groups. These reactions are typically carried out using acids such as trifluoroacetic acid (TFA) for Boc deprotection and hydrogenation for Bzl deprotection.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains. Common reagents for these reactions include carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and coupling agents like 1-hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation for Bzl removal.
Coupling: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt).
Major Products:
Deprotected Tyrosine Derivatives: After deprotection, the major products are the free amino acid derivatives.
Peptide Chains: In coupling reactions, the major products are extended peptide chains.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Boc-D-MeTyr(Bzl)-OH is widely used in the synthesis of peptides due to its stability and ease of incorporation into peptide chains.
Biology:
Protein Engineering: The compound is used in the study of protein structure and function by incorporating it into synthetic peptides and proteins.
Medicine:
Drug Development: this compound is used in the development of peptide-based drugs, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for various industrial applications, including diagnostics and therapeutics.
Mécanisme D'action
Mechanism: Boc-D-MeTyr(Bzl)-OH exerts its effects primarily through its incorporation into peptide chains. The Boc and Bzl protecting groups provide stability during synthesis and can be selectively removed to expose the functional groups of the tyrosine residue.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can be used to design inhibitors that target specific enzymes by mimicking the natural substrates.
Receptor Interaction: It can also be used to design molecules that interact with specific receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Boc-L-Tyr(Bzl)-OH: Similar to Boc-D-MeTyr(Bzl)-OH but with the L-configuration of tyrosine.
Boc-D-Tyr(Bzl)-OH: Lacks the methyl group on the tyrosine residue.
Uniqueness:
Methyl Group: The presence of the methyl group in this compound provides unique steric and electronic properties, making it distinct from other tyrosine derivatives.
D-Configuration: The D-configuration of the tyrosine residue can confer different biological activity compared to the L-configuration.
Propriétés
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-22(2,3)28-21(26)23(4)19(20(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,24,25)/t19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNRGORPOYPIJC-LJQANCHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
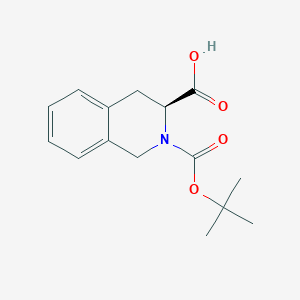
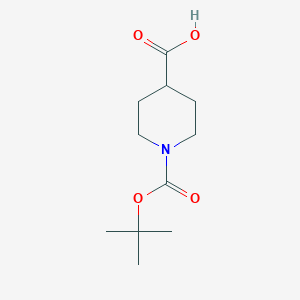
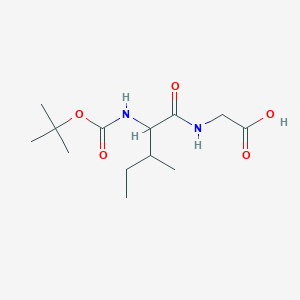
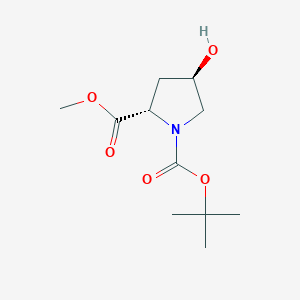
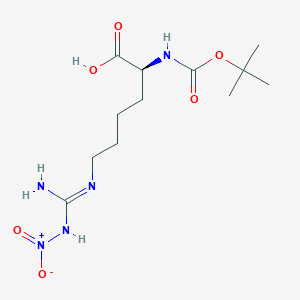

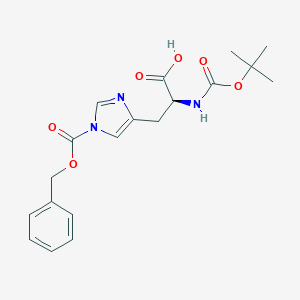
![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid](/img/structure/B558413.png)
